molecular formula C14H9BrN2O2 B6263819 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1018300-89-4

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B6263819
CAS No.: 1018300-89-4
M. Wt: 317.1
InChI Key:
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Description

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic organic compound that features a benzodiazole ring system substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce phenyl-substituted benzodiazole compounds.

Scientific Research Applications

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

1018300-89-4

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.1

Purity

95

Origin of Product

United States

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